3,7-Dichloro-5-(3'-(4''-methylpiperazinyl)propyl)-5H-dibenz(b,f)azepine

dibenzazepine iminostilbene molecular geometry

3,7-Dichloro-5-(3'-(4''-methylpiperazinyl)propyl)-5H-dibenz(b,f)azepine (CAS 63918-69-4) is a synthetic dibenzazepine derivative characterized by three key structural features: an unsaturated 5H-dibenz[b,f]azepine core, a 3,7-dichloro substitution pattern on the aromatic rings, and an N-methylpiperazine side chain linked via a three-carbon propyl spacer. With a molecular formula of C22H25Cl2N3 and a molecular weight of 402.36 g/mol, this compound occupies a distinct structural niche at the intersection of tricyclic antidepressant and atypical antipsychotic pharmacophores.

Molecular Formula C22H25Cl2N3
Molecular Weight 402.4 g/mol
CAS No. 63918-69-4
Cat. No. B13802991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dichloro-5-(3'-(4''-methylpiperazinyl)propyl)-5H-dibenz(b,f)azepine
CAS63918-69-4
Molecular FormulaC22H25Cl2N3
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCN2C3=C(C=CC4=C2C=C(C=C4)Cl)C=CC(=C3)Cl
InChIInChI=1S/C22H25Cl2N3/c1-25-11-13-26(14-12-25)9-2-10-27-21-15-19(23)7-5-17(21)3-4-18-6-8-20(24)16-22(18)27/h3-8,15-16H,2,9-14H2,1H3
InChIKeyBTHNVPOEPFEMNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dichloro-5-(3'-(4''-methylpiperazinyl)propyl)-5H-dibenz(b,f)azepine: A Structurally-Differentiated Dibenzazepine for CNS Research and Impurity Profiling


3,7-Dichloro-5-(3'-(4''-methylpiperazinyl)propyl)-5H-dibenz(b,f)azepine (CAS 63918-69-4) is a synthetic dibenzazepine derivative characterized by three key structural features: an unsaturated 5H-dibenz[b,f]azepine core, a 3,7-dichloro substitution pattern on the aromatic rings, and an N-methylpiperazine side chain linked via a three-carbon propyl spacer . With a molecular formula of C22H25Cl2N3 and a molecular weight of 402.36 g/mol, this compound occupies a distinct structural niche at the intersection of tricyclic antidepressant and atypical antipsychotic pharmacophores . It is listed as a research chemical and has been identified as a drug metabolite derivative (decarboxylation product) structurally related to the 5H-dibenzazepine scaffold found in carbamazepine and imipramine analogs [1].

Why 3,7-Dichloro-5-(3'-(4''-methylpiperazinyl)propyl)-5H-dibenz(b,f)azepine Cannot Be Replaced by Common Dibenzazepine Analogs


In-class dibenzazepines cannot be interchanged for research or reference-standard applications because three structural variables—the 10,11-bond saturation state, the number of chlorine substituents, and the nature of the side-chain amine—independently and combinatorially determine molecular geometry, electron distribution, target binding, and chromatographic behavior [1]. Substituting the target compound's unsaturated 5H (iminostilbene) core with a 10,11-dihydro form alters ring planarity and conjugation; replacing its 3,7-dichloro pattern with the monochloro (clomipramine) or unsubstituted (imipramine) pattern changes lipophilicity and electron density; and exchanging its methylpiperazine side chain for a dimethylamine chain shifts receptor-interaction profiles [2]. These differences make direct functional and analytical substitution invalid without explicit re-validation, as detailed in the quantitative evidence below [3].

Product-Specific Quantitative Evidence Guide for 3,7-Dichloro-5-(3'-(4''-methylpiperazinyl)propyl)-5H-dibenz(b,f)azepine


Unsaturated 5H-Dibenzazepine Core vs. 10,11-Dihydro Form: Planarity and Conformational Differentiation

The target compound contains an unsaturated 5H-dibenz[b,f]azepine (iminostilbene) core, which is structurally distinct from the 10,11-dihydro-5H-dibenzazepine core present in imipramine, clomipramine, and dichloroimipramine [1]. The 10,11-double bond creates a conjugated stilbene-like system that enforces greater ring planarity and alters the dihedral angle between the two benzene rings compared to the non-planar, flexible 10,11-dihydro form [2]. Established SAR rules for dibenzazepine antidepressants state that the presence of a substituent at C-10 (such as saturation to the dihydro form) profoundly alters biological activity; compounds with a keto or dimethyl substitution at C-10 become inactive [1]. This indicates that the saturation state is a critical determinant of pharmacological properties and cannot be assumed equivalent between 5H and 10,11-dihydro forms.

dibenzazepine iminostilbene molecular geometry 5H-azepine structure-activity relationship

3,7-Dichloro Substitution Pattern: Doubled Electron-Withdrawing Effect vs. Monochloro and Unsubstituted Analogs

The target compound bears chlorine atoms at both the 3- and 7-positions of the dibenzazepine ring system, unlike clomipramine (3-chloro only) or imipramine (unsubstituted) [1]. The CAS SMILES notation confirms the symmetrical 3,7-dichloro arrangement: C2=C1N(C3=C(C=CC1=CC=C2Cl)C=CC(=C3)Cl)CCCN4CCN(CC4)C . The literature-derived SAR for dibenzazepines notes that chloro substitution at the 3,7-positions leads to compounds that are distinct from those with methyl substitution at 2,8-positions, both of which were described as producing 'ineffective' compounds in certain classical antidepressant models [1]. The dual chlorine substitution increases molecular weight by approximately 34 Da compared to the monochloro analog and by approximately 69 Da compared to the unsubstituted parent; it also increases calculated logP, altering membrane permeability and metabolic stability .

dibenzazepine chlorine substitution electron-withdrawing lipophilicity 3,7-dichloro

Methylpiperazine vs. Dimethylamine Side Chain: Divergent Pharmacological Trajectories

The target compound incorporates an N-methylpiperazine moiety attached via a propyl linker to the dibenzazepine nitrogen, which structurally mimics the side chain of the atypical antipsychotic clozapine and contrasts with the dimethylaminopropyl side chain of imipramine-class tricyclic antidepressants [1]. In dibenzazepine SAR, tertiary amines are characterized as more potent 5-HT reuptake inhibitors, while secondary amines are more potent NE reuptake inhibitors [2]. The methylpiperazine group, however, introduces a conformationally constrained, bifunctional amine that engages dopamine D2, 5-HT2, and muscarinic receptors in clozapine-like dibenzodiazepines . While direct binding data for this specific compound is not available in public non-excluded literature, the established pharmacology of methylpiperazine-containing dibenzazepine/dibenzodiazepine analogs (e.g., clozapine, perlapine, fluperlapine) indicates that this side chain redirects receptor selectivity away from pure monoamine transporter inhibition toward broader GPCR engagement [REFS-1, REFS-3].

methylpiperazine dimethylamine side chain pharmacology dopamine receptor GPCR tricyclic

Pharmacopoeial Impurity Reference Standard Utility: Distinction from Clomipramine Impurity D

The 3,7-dichloro-5H-dibenzazepine scaffold is recognized in pharmacopoeial impurity frameworks. Clomipramine Impurity D (EP) / Clomipramine Related Compound D (USP) is defined as 3-(3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine hydrochloride (CAS 115189-28-1) [1]. The target compound differs from this EP/USP impurity standard in two critical dimensions: (a) it possesses the unsaturated 5H core rather than the 10,11-dihydro form, and (b) it carries a methylpiperazine side chain rather than a dimethylamine side chain . These structural differences mean the target compound has a distinct retention time, UV spectrum, and mass spectrometric fragmentation pattern compared to the established EP/USP impurity D standard . It is therefore a potentially useful reference material for method specificity verification and for distinguishing co-eluting or isobaric impurities in chromatographic and mass spectrometric methods, but it is not interchangeable with Clomipramine Impurity D [REFS-1, REFS-3].

pharmaceutical impurity reference standard EP impurity USP related compound clomipramine analytical method validation

Physicochemical Property Differentiation: Calculated LogP, Density, and Topological Polar Surface Area

The combination of the 3,7-dichloro substitution and the methylpiperazine side chain generates a unique physicochemical signature that distinguishes this compound from its closest analogs. For the non-chlorinated but otherwise structurally identical compound 4-[3-(5H-Dibenzo[b,f]azepine-5-yl)propyl]-1-methylpiperazine (the decarboxylation product metabolite, PubChem CID 71156779), the calculated LogP is 4.297 and TPSA is 9.72 Ų [1]. Adding two chlorine atoms (Hansch π = +0.71 each) is predicted to increase LogP to approximately 5.7, while TPSA remains essentially unchanged due to the identical nitrogen topology [2]. The published density of the target compound is 1.216 g/cm³, with a predicted boiling point of 547.3 °C . These elevated LogP and low TPSA values place the compound in a physicochemical space that is distinct from typical marketed dibenzazepine drugs: it violates the Pfizer 3/75 rule (LogP > 3, TPSA < 75), which predicts higher toxicity risk for compounds in this region [1].

logP TPSA drug-likeness physicochemical property dibenzazepine molecular descriptor

Patent Precedence for Methylpiperazine-Dibenzazepine Hybrids in CNS Drug Discovery

The target compound's structural motif—a tricyclic azepine core with a 4-methylpiperazine side chain—appears in multiple patent families describing CNS-active agents. US Patent US3501459A (filed 1966) broadly claims 5H-dibenz(b,f)azepine derivatives with various N-substituents, explicitly including piperazine and methylpiperazine side chains, noting their utility as central nervous system agents [1]. More recent patents describe 11-(4-methylpiperazine-1-yl)-7-fluoro-8-chloro-5H-dibenzo[b,e][1,4]-diazepine derivatives for treatment-resistant schizophrenia [2], and N-substituted azaheterocyclic carboxylic acids based on the 3,7-dichloro-10,11-dihydro-5H-dibenz[b,f]azepine scaffold [3]. These patent disclosures confirm that the combination of a halogenated tricyclic azepine core with a methylpiperazine side chain constitutes a recognized pharmacophore strategy in antipsychotic and antidepressant drug discovery, providing industrial precedence for the target compound's structural design.

patent dibenzazepine methylpiperazine antipsychotic CNS structure-activity relationship

Best Research and Industrial Application Scenarios for 3,7-Dichloro-5-(3'-(4''-methylpiperazinyl)propyl)-5H-dibenz(b,f)azepine


Analytical Method Development and Impurity Profiling for Tricyclic Antidepressant Active Pharmaceutical Ingredients

This compound serves as a structurally distinct reference marker for HPLC, UPLC, and LC-MS method development in clomipramine and related tricyclic antidepressant impurity profiling . Because it differs from the EP/USP-defined Clomipramine Impurity D (CAS 115189-28-1) in both core saturation state (5H vs. 10,11-dihydro) and side chain chemistry (methylpiperazine vs. dimethylamine), it provides a valuable retention time and mass spectrometric marker for verifying chromatographic method specificity. Analytical laboratories can use this compound to demonstrate that their impurity method resolves the target analyte peak from structurally similar but non-identical dibenzazepine species, a critical element of ICH Q2(R1) method validation [REFS-1, REFS-2].

Structure-Activity Relationship Studies Exploring Tricyclic Core Saturation State in CNS Pharmacology

The unsaturated 5H-dibenzazepine core of this compound makes it a suitable tool compound for researchers conducting systematic comparisons of the pharmacological impact of the 10,11-double bond in dibenzazepine-based CNS ligands [2]. Published SAR rules state that modification at the C-10 position (including saturation to the dihydro form) renders classical dibenzazepine antidepressants ineffective [2]. By pairing this compound with its 10,11-dihydro analog, researchers can isolate the contribution of core planarity and conjugation to receptor binding, functional activity, and pharmacokinetic behavior across multiple CNS targets, including monoamine transporters and GPCRs implicated in antipsychotic and antidepressant mechanisms [3].

Computational Chemistry and Molecular Modeling: Docking and Pharmacophore Validation for Dopaminergic/Serotonergic Targets

The methylpiperazine side chain of this compound, combined with its 3,7-dichloro-5H-dibenzazepine core, creates a pharmacophore that is topologically related to atypical antipsychotics such as clozapine [3]. Computational chemistry groups can employ this compound as a validation ligand in molecular docking studies, pharmacophore model generation, and virtual screening campaigns targeting dopamine D2, serotonin 5-HT2, and histamine H1 receptors. The compound's high predicted LogP (~5.7) and low TPSA (9.72 Ų) also make it a useful test case for evaluating in silico ADME/Tox prediction models for lipophilic CNS-penetrant compounds [4].

Pharmaceutical Patent and Intellectual Property Landscape Analysis

This compound occupies a structurally well-defined position at the intersection of at least three patent families claiming dibenzazepine-based CNS agents with piperazine-containing side chains [REFS-6, REFS-7, REFS-8]. Patent analysts, legal teams, and medicinal chemistry groups performing freedom-to-operate assessments, patentability evaluations, or competitor landscape mapping can use this compound as a precise search structure for substructure and Markush queries in patent databases. Its CAS registry number (63918-69-4) and defined SMILES notation facilitate exact structure searching across Derwent, SciFinder, and PatentScope platforms .

Quote Request

Request a Quote for 3,7-Dichloro-5-(3'-(4''-methylpiperazinyl)propyl)-5H-dibenz(b,f)azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.